盾叶藤碱 A

描述

Scutebarbatine A is a major alkaloid found in Scutellaria barbata . It is described as 2,4-Octadienoic acid, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-ylester, (2E,4E) .

Physical And Chemical Properties Analysis

Scutebarbatine A is a powder . Its molecular weight is 558.62 . The product is advised for R&D use only and not for medicinal, household, or other use .

科学研究应用

Antitumor Activity on Lung Carcinoma

Scutebarbatine A (SBT-A) has been found to have significant antitumor effects on human lung carcinoma A549 cells . It has been shown to induce apoptosis in these cells in a concentration-dependent manner . The mechanism of action involves up-regulating the expressions of cytochrome c, caspase-3 and 9, and down-regulating the levels of Bcl-2 in A549 cells . This suggests that SBT-A could be a potential therapeutic agent for lung cancer.

Induction of Apoptosis in Cancer Cells

SBT-A induces dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . This suggests that SBT-A works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Traditional Medicine Applications

Scutellaria barbata, the plant from which SBT-A is derived, has been used in traditional medicine for the treatment of various conditions . These include inflamed throat, severe pain, edema, jaundice, and snake bites . Given its ability in clearing away heat and toxic material, promoting blood circulation for removing blood stasis, and inducing diuresis to reduce edema , SBT-A could potentially have applications in these areas as well.

作用机制

Target of Action

Scutebarbatine A, a major diterpenoid produced in the leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces apoptosis in human colon cancer cells and lung carcinoma A549 cells The major class of proteins down-regulated by Scutebarbatine A are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Mode of Action

Scutebarbatine A interacts with its targets by inhibiting the IAPs . This inhibition releases the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . It also triggers apoptosis via the activation of MAPK and ER stress .

Biochemical Pathways

Scutebarbatine A affects the apoptosis pathway in cancer cells. It up-regulates the expressions of cytochrome c, caspase-3 and 9, and down-regulates the levels of Bcl-2 . These changes lead to the induction of apoptosis, specifically in cancer cells .

Result of Action

The result of Scutebarbatine A’s action is the induction of apoptosis, specifically in cancer cells . This is achieved through the up-regulation of cytochrome c, caspase-3 and 9, and the down-regulation of Bcl-2 . It has a notable antitumor effect on A549 cancer via mitochondria-mediated apoptosis .

安全和危害

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of Scutebarbatine A, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This could lead to the development of new anti-cancer medicines .

属性

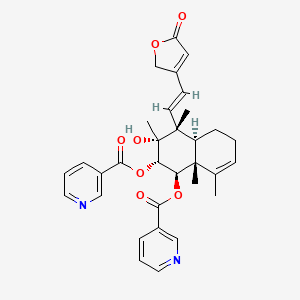

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCKNUOZCOKYOO-JUJIBZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutebarbatine A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)